Porphyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

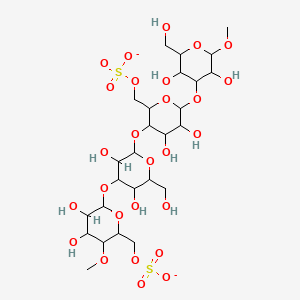

Porphyran is a sulfated polysaccharide derived from red algae of the genus Porphyra. It is a complex carbohydrate with a linear backbone consisting of 3-linked beta-D-galactosyl units alternating with either 4-linked alpha-L-galactosyl 6-sulfate or 3,6-anhydro-alpha-L-galactosyl units

Preparation Methods

Porphyran can be prepared using several methods, including physical, chemical, and enzymatic extraction techniques. The primary methods are:

Physical Methods: These include hot-water extraction, ultrasonic-assisted extraction, and microwave-assisted extraction.

Chemical Methods: These involve the use of dilute acid or alkali to extract this compound.

Enzymatic Methods: Enzymatic extraction involves the use of specific enzymes, such as porphyranase, to degrade the cell walls and release this compound.

Chemical Reactions Analysis

Porphyran undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions where functional groups on the polysaccharide chain are replaced with other groups.

Scientific Research Applications

Porphyran has a wide range of scientific research applications, including:

Mechanism of Action

Porphyran exerts its effects through various mechanisms, including:

Immune Modulation: This compound enhances the body’s immunity by stimulating the production of immune cells and acting on immune cells such as macrophages and lymphocytes.

Antioxidant Activity: This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Hypolipidemic Effect: This compound lowers serum triglyceride and cholesterol levels by inhibiting lipid synthesis and promoting lipid metabolism.

Comparison with Similar Compounds

Porphyran is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:

Agarose: Like this compound, agarose is a polysaccharide derived from red algae.

Carrageenan: Another polysaccharide from red algae, carrageenan is used as a food additive and has gelling, thickening, and stabilizing properties.

Fucoidan: Derived from brown algae, fucoidan has anticoagulant, antiviral, and anti-inflammatory properties.

This compound’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications. Its potential in medicine, biology, and industry continues to be explored, promising new advancements and applications in the future.

Biological Activity

Porphyran, a sulfated polysaccharide derived from the cell walls of red algae such as Porphyra, has garnered significant attention for its diverse biological activities. This article explores the structure, extraction methods, and various biological effects of this compound, supported by data tables and case studies.

Structure of this compound

This compound is primarily composed of alternating 1,4-linked α-l-galactopyranose-6-sulfate (L6S) and 1,3-linked β-d-galactopyranose (G) units. This unique structure contributes to its functional properties and bioactivities. The complexity of its structure affects its extraction and purification processes, which can influence its biological efficacy.

Extraction Methods

The extraction of this compound from Porphyra can be achieved through various methods, including:

- Hot Water Extraction : Commonly used due to its simplicity and effectiveness in solubilizing this compound.

- Enzymatic Hydrolysis : Utilizes specific enzymes to degrade polysaccharides into smaller oligosaccharides, enhancing bioactivity.

- Chemical Degradation : Involves chemical agents to break down the polysaccharide chains.

The choice of extraction method significantly impacts the yield and biological activity of the resulting this compound.

Biological Activities

This compound exhibits a wide range of biological activities that make it a candidate for various therapeutic applications. The following table summarizes key activities and their respective effects:

Case Studies

-

Antioxidant Activity Assessment

A study demonstrated that this compound extracted from Porphyra haitanensis showed significant antioxidant activity, measured using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a dose-dependent increase in antioxidant capacity, attributed to the presence of sulfated groups in its structure . -

Anti-cancer Properties

Research on Porphyra yezoensis this compound revealed its potential to inhibit the growth of human cancer cell lines, including breast and liver cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest . -

Immunomodulatory Effects

An investigation into the immunomodulatory effects of this compound showed that it could enhance macrophage activity, promoting phagocytosis and cytokine production in vitro . -

Hypoglycemic Effects

In a study involving high-fat diet-induced obese mice, this compound supplementation resulted in reduced fat accumulation in liver and adipose tissues while improving glucose tolerance .

Properties

Molecular Formula |

C26H44O27S2-2 |

|---|---|

Molecular Weight |

852.7 g/mol |

IUPAC Name |

[6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3-[4-[3,4-dihydroxy-5-methoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C26H46O27S2/c1-43-19-9(5-45-54(37,38)39)49-24(15(33)13(19)31)53-22-12(30)8(4-28)48-26(18(22)36)51-20-10(6-46-55(40,41)42)50-25(16(34)14(20)32)52-21-11(29)7(3-27)47-23(44-2)17(21)35/h7-36H,3-6H2,1-2H3,(H,37,38,39)(H,40,41,42)/p-2 |

InChI Key |

RIDUXJIEDWEUGS-UHFFFAOYSA-L |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(C(OC(C4O)OC)CO)O)COS(=O)(=O)[O-])CO)O)COS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.